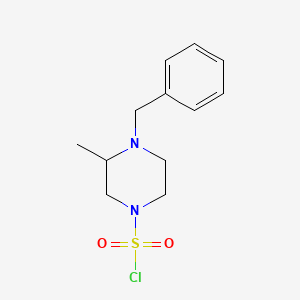

4-Benzyl-3-methylpiperazine-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C12H17ClN2O2S |

|---|---|

Molecular Weight |

288.79 g/mol |

IUPAC Name |

4-benzyl-3-methylpiperazine-1-sulfonyl chloride |

InChI |

InChI=1S/C12H17ClN2O2S/c1-11-9-15(18(13,16)17)8-7-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

InChI Key |

WVPLLDMOWKVFSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of This compound typically involves two major stages:

Preparation of the Piperazine Core

The substituted piperazine, 4-Benzyl-3-methylpiperazine , is commonly prepared through nucleophilic substitution and reductive amination steps starting from pyridine or piperidine derivatives. For example, a patent describes the synthesis of trans-3-methyl-5-benzylaminopiperidine via:

- Quaternization of 3-methyl-5-hydroxypyridine,

- Catalytic hydrogenation to reduce intermediates,

- Subsequent sulfonylation and nucleophilic substitution steps to introduce benzyl and methyl groups onto the piperidine ring, which can be converted to piperazine derivatives.

This approach establishes the substituted piperazine backbone with the required benzyl and methyl substituents before sulfonylation.

Sulfonylation to Form Sulfonyl Chloride

The key step for preparing This compound is the sulfonylation of the piperazine nitrogen with a sulfonyl chloride reagent, typically benzene sulfonyl chloride or substituted analogues.

The general reaction involves:

- Dissolving the substituted piperazine in an appropriate organic solvent (e.g., dichloromethane or tetrahydrofuran),

- Adding benzene sulfonyl chloride under controlled temperatures (often 0 °C to room temperature),

- Using a base such as triethylamine or an inorganic base to scavenge the hydrochloric acid formed,

- Stirring the reaction mixture for a few hours (typically 0.5 to 4 hours),

- Isolating the sulfonyl chloride product by extraction and purification.

A patent on benzene sulfonyl chloride preparation details a related process for generating sulfonyl chlorides with high purity (99.5%) and good yield (75%) by sulfonation of benzene with chlorosulfonic acid followed by hydrolysis, neutralization, and vacuum distillation steps. This method is industrially relevant for producing sulfonyl chloride reagents used in sulfonylation reactions.

Detailed Preparation Methodology

Reaction Mechanism Insights

The sulfonylation mechanism proceeds via nucleophilic attack of the lone pair on the piperazine nitrogen at the sulfur atom of benzene sulfonyl chloride, displacing chloride ion and forming the sulfonamide linkage with a sulfonyl chloride functional group intact on the nitrogen. The base captures the released HCl, preventing protonation of the amine and side reactions.

Comparative Analysis of Sulfonylation Reagents and Conditions

Literature and Patent Data Summary

Patent CN105693568A describes an industrially viable process for benzene sulfonyl chloride production via chlorosulfonic acid sulfonation of benzene, hydrolysis, neutralization, and vacuum distillation yielding 99.5% purity and 75% yield. This reagent is essential for subsequent sulfonylation of piperazine derivatives.

Patent CN116120261B outlines a synthetic route for sulfonamide derivatives of methyl-substituted piperazines via nucleophilic substitution and sulfonylation steps, emphasizing reaction temperatures around 20 °C and reaction times of approximately 6 hours.

Research articles on substituted piperazine sulfonylation highlight the use of triethylamine as base and dichloromethane as solvent with reaction times from 30 minutes to several hours to achieve good yields of sulfonyl chloride intermediates.

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction Reactions: Corresponding sulfonamide.

Scientific Research Applications

4-Benzyl-3-methylpiperazine-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives . These reactions are often used to modify proteins and enzymes, thereby altering their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-benzyl-3-methylpiperazine-1-sulfonyl chloride with structurally related piperazine derivatives from the evidence:

Key Differences

Reactivity : Sulfonyl chlorides (e.g., the target compound) are more reactive than sulfonate esters (e.g., ) or sulfonamides due to the chloride leaving group, enabling faster nucleophilic substitution .

Steric Hindrance: Bulky groups like diphenylmethyl () reduce accessibility to the reactive sulfonyl site compared to the smaller benzyl/methyl groups in the target compound .

Applications : Sulfonyl chlorides are preferred for synthesizing sulfonamide drugs, while sulfonate esters () are used in controlled-release formulations due to slower hydrolysis .

Research Findings and Implications

- Synthetic Flexibility : The benzyl and methyl substituents in the target compound balance reactivity and lipophilicity, making it a versatile intermediate for drug discovery .

- Stability Challenges : Unlike stabilized analogs with nitro or sulfonate groups (), the target compound requires stringent storage conditions to prevent degradation .

Biological Activity

4-Benzyl-3-methylpiperazine-1-sulfonyl chloride is a compound that belongs to the piperazine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its metabolic profile.

Chemical Structure

The chemical formula for this compound can be represented as follows:

This compound features a piperazine ring substituted with a benzyl group and a sulfonyl chloride moiety, which is critical for its biological activity.

Antimicrobial Activity

Antibacterial Properties:

Research indicates that this compound exhibits significant antibacterial activity. In a study evaluating various synthesized derivatives, compounds with similar piperazine structures demonstrated moderate to high antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.6 to 125 μg/mL against selected strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity:

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against strains like Candida albicans. The presence of the sulfonyl group enhances the interaction with microbial targets, increasing efficacy .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. The compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant growth inhibition. For example, it has been reported that compounds with similar structures showed sub-micromolar activity against breast cancer cell lines .

Metabolic Profile

Understanding the metabolic stability of this compound is crucial for its development as a therapeutic agent. Studies on related piperazine compounds indicate that the metabolic clearance can significantly affect their pharmacokinetics. The compound's structure suggests potential sites for metabolic modifications, including oxidation at the benzylic position .

Case Studies

- Antimicrobial Evaluation : A study synthesized several piperazine derivatives and tested their antibacterial activity. Among them, those containing the sulfonyl chloride moiety exhibited enhanced antibacterial properties compared to their counterparts without this functional group .

- Cytotoxicity Assays : In a series of experiments assessing anticancer activity, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, reinforcing its potential as an anticancer agent .

Q & A

Q. What are the key steps in synthesizing 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves sulfonylation of 4-benzyl-3-methylpiperazine using sulfonylating agents like chlorosulfonic acid or sulfuryl chloride. Key steps include:

- Temperature Control: Maintain sub-0°C conditions during reagent addition to minimize side reactions (e.g., hydrolysis or over-sulfonation) .

- Solvent Selection: Use anhydrous dichloromethane or THF to stabilize reactive intermediates and improve solubility .

- Catalyst Optimization: Add triethylamine as a base to neutralize HCl byproducts, enhancing reaction efficiency .

Yield optimization can be achieved by adjusting molar ratios (1:1.2 for piperazine:sulfonyl chloride) and quenching the reaction with ice-cold water to precipitate the product .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Prioritize signals for the sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons) and benzyl/methyl substituents (δ 1.2–1.5 ppm for CH3, δ 7.2–7.4 ppm for aromatic protons) .

- FT-IR: Confirm sulfonyl chloride functionality via S=O stretching (1350–1375 cm⁻¹ and 1150–1175 cm⁻¹) .

- Melting Point Analysis: Compare observed mp with literature values to assess purity; impurities broaden the range .

Advanced Research Questions

Q. How can flow chemistry techniques be adapted for the scalable synthesis of this compound?

Methodological Answer: Flow chemistry improves reproducibility by enabling precise control of residence time and temperature. Key adaptations include:

- Microreactor Design: Use a two-stage reactor for sequential addition of sulfonyl chloride and base to minimize exothermic side reactions .

- In-line Quenching: Integrate a T-junction to rapidly cool the reaction stream post-synthesis, reducing decomposition risks .

- Real-time Monitoring: Implement UV-Vis or IR sensors to track reaction progression and adjust flow rates dynamically .

Q. What strategies mitigate competing side reactions during the sulfonylation of 4-Benzyl-3-methylpiperazine?

Methodological Answer:

- Steric Shielding: Introduce bulky temporary protecting groups on the piperazine nitrogen to direct sulfonylation to the desired position .

- Low-Temperature Quenching: Terminate the reaction at 50–60% conversion to avoid over-sulfonation, followed by column chromatography to isolate the product .

- Competitive Kinetic Analysis: Use DFT calculations to predict reactive sites and adjust reagent electrophilicity (e.g., substituting ClSO3H with milder agents) .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing sulfonyl group activates the piperazine ring for nucleophilic attack at the less hindered nitrogen.

- Steric Effects: The 3-methyl group hinders axial approach, favoring equatorial attack in SN2 mechanisms. Computational modeling (e.g., Gaussian) can map transition states to validate regioselectivity .

- Experimental Validation: Compare reaction rates with analogs (e.g., 4-benzylpiperazine sulfonyl chloride) using kinetic isotope effects or Hammett plots .

Q. What advanced chromatographic methods are recommended for detecting trace impurities in this compound?

Methodological Answer:

- HPLC-UV/HRMS: Use a C18 column with acetonitrile/water (0.1% TFA) gradient to separate impurities. Set detection limits to 0.1% using spiked calibration curves .

- LC-QTOF-MS: Identify structural analogs (e.g., des-methyl or benzyl-oxidized derivatives) via high-resolution mass fragmentation patterns .

- Validation: Perform robustness testing by varying column temperature (±5°C) and flow rate (±0.1 mL/min) to ensure method reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.